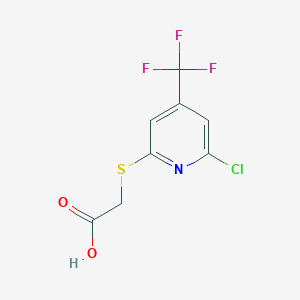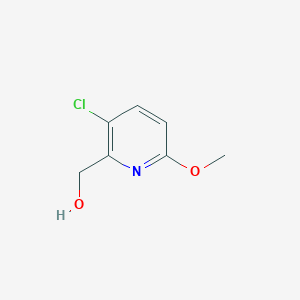![molecular formula C8H5ClN2O B1487721 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1190309-77-3](/img/structure/B1487721.png)
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Overview
Description
“3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance . This compound is part of a class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . The InChI representation is 1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H . Physical And Chemical Properties Analysis
The molecular weight of “3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is 152.58 . It is a solid substance .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related pyrrolopyridine derivatives in the synthesis of complex heterocycles. For example, derivatives have been obtained by the oxidation of specific precursors leading to tricyclic heterocycles, which are important in drug development due to their potential biological activities (El-Nabi, 2004). Similarly, reactions involving polyfunctionalised pyrroles have highlighted the versatility of these compounds in organic synthesis, showcasing their ability to undergo various transformations to yield substituted pyrroles, further underscoring their significance in the construction of pharmacologically relevant structures (Zaytsev et al., 2005).
Development of Fluorinated Pyrroles
The development of fluorinated pyrroles, where 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde analogs have been used, illustrates the compound's role in introducing fluorine atoms into heterocycles. This is crucial for creating compounds with enhanced pharmacokinetic properties (Surmont et al., 2009). The methodology employed for the synthesis of these fluorinated compounds opens new avenues for the design of molecules with potential therapeutic applications.
Crystal Structure Analysis
Crystal structure analysis of closely related pyrazolopyridine derivatives has provided insights into the molecular interactions and assembly patterns in solid states. Such studies are fundamental for understanding the properties of materials and the design of molecular devices (Quiroga et al., 2012). Detailed structural analyses can inform the development of compounds with specific physical and chemical characteristics, which is valuable across multiple scientific disciplines.
Novel Synthesis Approaches
Innovative synthesis methods have been reported, highlighting the compound's utility in generating new chemical entities. For instance, the preparation of chalcone analogues and dipyrazolopyridines from carbaldehydes demonstrates the compound's adaptability in synthesizing diverse heterocyclic frameworks (Quiroga et al., 2010). These methods contribute to the arsenal of synthetic tools available for creating complex molecules with potential biological or material applications.
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBTLHSBKQATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)
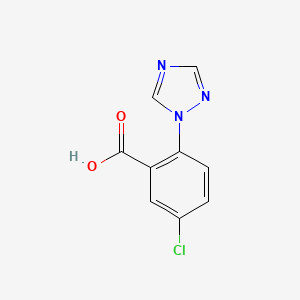
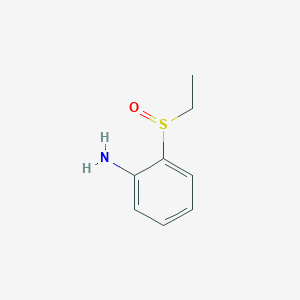
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
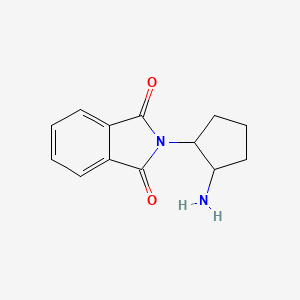

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)
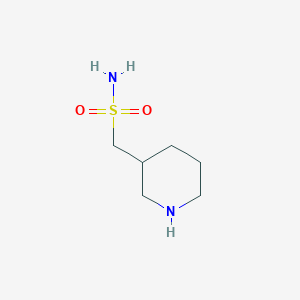
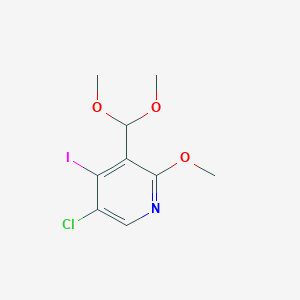
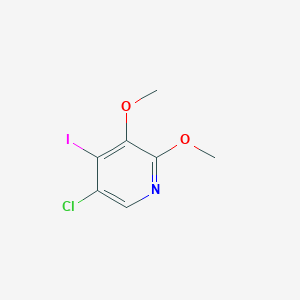
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
